molecular formula C7H5ClN2O3S B12870246 2-Chlorobenzo[d]oxazole-4-sulfonamide

2-Chlorobenzo[d]oxazole-4-sulfonamide

Cat. No.: B12870246
M. Wt: 232.64 g/mol
InChI Key: BGIBKAIXIFLDLK-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-sulfonamide is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a sulfonamide group at position 4. This structure combines the electron-withdrawing effects of chlorine and the polar, bioactive sulfonamide moiety, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-sulfonamide

InChI

InChI=1S/C7H5ClN2O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,9,11,12)

InChI Key

BGIBKAIXIFLDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like zinc bromide or lead acetate .

Industrial Production Methods: Industrial production of 2-Chlorobenzo[d]oxazole-4-sulfonamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoxazoles.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-Chlorobenzo[d]oxazole-4-sulfonamide with analogous benzo[d]oxazole derivatives, focusing on substituent effects, synthetic utility, and inferred biological relevance.

Table 1: Structural and Functional Comparison of Selected Benzo[d]oxazole Derivatives

Compound Name Substituent at Position 4 Key Functional Groups Reported Applications/Properties
2-Chlorobenzo[d]oxazole-4-sulfonamide Sulfonamide –SO₂NH₂ Hypothesized anticancer activity (inferred from analogs)
2-Chlorobenzo[d]oxazol-4-amine Amine –NH₂ Intermediate for heterocyclic synthesis
2-Chlorobenzo[d]oxazol-4-ol Hydroxyl –OH Potential solubility modulator
2-Chlorobenzo[d]oxazole-4-carbonitrile Carbonitrile –CN Building block for nucleophilic reactions
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid (from ) Sulfonamido-benzoic acid –SO₂NH–C₆H₄–COOH Anticancer activity (MCF-7/ADR inhibition)

Substituent Effects on Reactivity and Solubility

  • Sulfonamide vs. Amine : The sulfonamide group (–SO₂NH₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine (–NH₂) in 2-Chlorobenzo[d]oxazol-4-amine. This may improve solubility in polar solvents and bioavailability .
  • Carbonitrile (–CN) : The electron-withdrawing nature of the nitrile group in 2-Chlorobenzo[d]oxazole-4-carbonitrile likely increases electrophilicity at the oxazole ring, facilitating nucleophilic substitution reactions .
  • Hydroxyl (–OH) : The hydroxyl group in 2-Chlorobenzo[d]oxazol-4-ol may confer acidity (pKa ~10), enabling pH-dependent solubility and metal coordination .

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